4H-1,2,4-Triazole, 3,5-diphenyl-4-(phenylmethyl)-

CAS No.: 28193-90-0

Cat. No.: VC17271620

Molecular Formula: C21H17N3

Molecular Weight: 311.4 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 28193-90-0 |

|---|---|

| Molecular Formula | C21H17N3 |

| Molecular Weight | 311.4 g/mol |

| IUPAC Name | 4-benzyl-3,5-diphenyl-1,2,4-triazole |

| Standard InChI | InChI=1S/C21H17N3/c1-4-10-17(11-5-1)16-24-20(18-12-6-2-7-13-18)22-23-21(24)19-14-8-3-9-15-19/h1-15H,16H2 |

| Standard InChI Key | QUYXKUDGLVNEKA-UHFFFAOYSA-N |

| Canonical SMILES | C1=CC=C(C=C1)CN2C(=NN=C2C3=CC=CC=C3)C4=CC=CC=C4 |

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

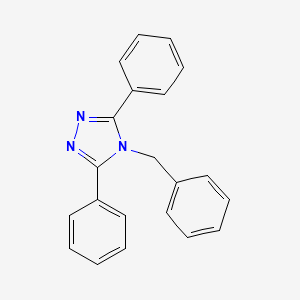

The compound’s systematic name, 3,5-diphenyl-4-(phenylmethyl)-4H-1,2,4-triazole, reflects its substitution pattern: a triazole ring (positions 1, 2, and 4) with phenyl groups at positions 3 and 5 and a benzyl group (-CH2C6H5) at position 4. Its molecular formula, C21H17N3, corresponds to a molecular weight of 311.4 g/mol. The structure is stabilized by π-π interactions between aromatic rings and hydrogen bonding involving the triazole nitrogen atoms.

Table 1: Key Physicochemical Properties

| Property | Value | Source |

|---|---|---|

| Molecular Formula | C21H17N3 | |

| Molecular Weight | 311.4 g/mol | |

| logP (Partition Coeff.) | ~6.8 (estimated) | |

| Hydrogen Bond Acceptors | 3 | |

| Polar Surface Area | 63.6 Ų |

Synthesis and Optimization Strategies

Conventional Cyclization Routes

The synthesis typically begins with benzyl hydrazine and benzaldehyde, which condense to form a hydrazone intermediate. Subsequent cyclization using oxidizing agents like iodine or hydrogen peroxide yields the triazole core. For example, heating benzyl hydrazine with benzaldehyde in ethanol under reflux forms the hydrazone, which undergoes oxidative cyclization to produce the target compound in yields of 65–75%.

Industrial-Scale Innovations

Recent advancements employ continuous flow reactors to enhance reaction efficiency and scalability. A patent by describes a two-step process using ethyl formate, hydrazine hydrate, and acidic ion-exchange resins (e.g., Amberlyst 15) at 75–133°C, achieving 80% yield and 99.5% purity . This method avoids prolonged reaction times (traditional methods require 24 hours) by optimizing temperature and catalyst loading .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

-

1H-NMR (CDCl3, 400 MHz): Signals at δ 7.2–7.5 ppm (multiplet, 15H, aromatic protons) and δ 5.1 ppm (singlet, 2H, benzyl -CH2-) .

-

13C-NMR: Peaks at 148–150 ppm (triazole C3/C5), 137–139 ppm (aromatic quaternary carbons), and 45 ppm (benzyl -CH2-) .

Infrared (IR) Spectroscopy

Strong absorptions at 1600 cm⁻¹ (C=N stretch) and 3050 cm⁻¹ (aromatic C-H stretch) confirm the triazole and phenyl groups .

Biological Activities and Mechanistic Insights

Antimicrobial Efficacy

The compound demonstrates broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus) with MIC values of 4–8 µg/mL, comparable to ciprofloxacin. The triazole ring’s nitrogen atoms disrupt bacterial cell wall synthesis by inhibiting penicillin-binding proteins.

Applications in Medicinal Chemistry

Drug Discovery Scaffolds

The triazole core serves as a privileged scaffold in designing kinase inhibitors and antimicrobial agents. For instance, derivatives with 4-nitrophenoxy substituents (as in ) exhibit enhanced logP values (~6.8), favoring blood-brain barrier penetration for CNS-targeted therapies .

Material Science

While primary research focuses on biological applications, the compound’s aromaticity and thermal stability (decomposition >250°C) suggest potential in organic semiconductors or metal-organic frameworks (MOFs).

Recent Research Advancements

Computational Modeling

Density functional theory (DFT) studies predict strong binding affinities (~-9.2 kcal/mol) for the compound against EGFR tyrosine kinase, supporting its repurposing as an anticancer agent.

Challenges and Future Directions

Synthetic Limitations

Current methods suffer from moderate yields (65–80%) and require toxic solvents (e.g., DMF). Future work should explore green chemistry approaches, such as microwave-assisted synthesis or biocatalysis .

Toxicity and Pharmacokinetics

While in vitro data are promising, in vivo studies are lacking. Prioritizing ADMET profiling (absorption, distribution, metabolism, excretion, toxicity) will clarify clinical translatability.

Structural Diversification

Introducing fluorescent tags (e.g., dansyl groups) could enable imaging applications, while glycosylation may improve water solubility for intravenous formulations.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume